N-Acetylprocainamide

Overview

Description

Acecainide, also known as N-acetylprocainamide, is a Class III antiarrhythmic agent. It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug. Acecainide is used to manage and treat cardiac arrhythmias by stabilizing the cardiac membrane and prolonging the action potential duration .

Preparation Methods

Acecainide is synthesized through the acetylation of procainamide. This reaction involves the transfer of an acetyl group from acetyl-CoA to procainamide, catalyzed by the enzyme N-acetyltransferase . The reaction conditions typically include a suitable solvent and a controlled temperature to ensure optimal yield and purity. Industrial production methods for acecainide involve large-scale acetylation processes, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Acecainide undergoes several types of chemical reactions, including:

Oxidation: Acecainide can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of acecainide can be carried out using reducing agents such as sodium borohydride.

Substitution: Acecainide can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may produce reduced forms of acecainide .

Scientific Research Applications

Acecainide has several scientific research applications, including:

Chemistry: Acecainide is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: In biological research, acecainide is used to study the effects of antiarrhythmic agents on cardiac cells and tissues.

Medicine: Clinically, acecainide is used to manage cardiac arrhythmias. It is also studied for its potential effects on other cardiovascular conditions.

Mechanism of Action

Acecainide exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and prevents abnormal electrical activity that can lead to arrhythmias. The molecular targets of acecainide include potassium channels and other ion channels involved in cardiac electrophysiology .

Comparison with Similar Compounds

Acecainide is similar to other antiarrhythmic agents, such as procainamide and quinidine. acecainide has a longer duration of action and produces fewer cardiac complications and hypersensitivity reactions compared to procainamide . Similar compounds include:

Procainamide: A Class Ia antiarrhythmic agent with a shorter duration of action.

Quinidine: Another Class Ia antiarrhythmic agent with different pharmacokinetic properties.

Disopyramide: A Class Ia antiarrhythmic agent with similar effects but different side effect profiles.

Acecainide’s uniqueness lies in its specific mechanism of action and its reduced incidence of adverse effects compared to its parent compound, procainamide .

Biological Activity

N-Acetylprocainamide (NAPA) is an active metabolite of procainamide, a well-known antiarrhythmic drug. It has garnered attention for its unique pharmacological properties and its role in treating cardiac arrhythmias. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic efficacy, and safety profile, supported by relevant data tables and case studies.

Pharmacokinetics

The pharmacokinetics of this compound reveal significant insights into its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, NAPA demonstrates over 80% absorption .

- Protein Binding : Approximately 10% of NAPA is protein-bound in the plasma .

- Excretion : Between 59% to 89% of NAPA is excreted unchanged in urine under normal renal function conditions .

- Half-Life : The half-life of NAPA varies between 4.3 and 15.1 hours in patients with normal renal function but can extend up to 42 hours in patients with renal failure .

Therapeutic Efficacy

This compound is primarily utilized for its antiarrhythmic properties. Its effectiveness has been evaluated through various clinical trials:

- Case Study Overview :

- A dose-ranging trial involving ten patients with chronic premature ventricular contractions (PVCs) indicated that NAPA could suppress these arrhythmias effectively .

- In another study, NAPA prevented the induction of ventricular tachycardia in six out of fifteen patients, with mean serum levels around 15.7 µg/ml being protective .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Patient Group | Outcome | Serum Concentration (µg/ml) |

|---|---|---|---|

| PVC Patients | Effective suppression of PVCs | Not specified | |

| Ventricular Tachycardia Patients | Prevented VT induction | 15.7 |

This compound exhibits a complex mechanism as it interacts with cardiac ion channels:

- Class III Antiarrhythmic Activity : Traditionally viewed as a pure class III antiarrhythmic, NAPA primarily affects the repolarization phase of the cardiac action potential. However, recent studies suggest it may also influence sodium channels at lower concentrations, indicating a more nuanced role than previously understood .

- Electrophysiological Effects : Research shows that NAPA can decrease the maximum upstroke velocity (Vmax) and prolong the half-decay time (HDT) of cardiac action potentials in various animal models, suggesting it exhibits both class IA and class III properties depending on species and concentration .

Safety Profile

The safety profile of this compound has been extensively documented:

- Toxicity : No severe cardiac toxicity has been reported at therapeutic concentrations; however, hypotension has been noted with rapid intravenous administration .

- Renal Considerations : The drug's clearance is significantly affected by renal function, necessitating dosage adjustments in patients with renal insufficiency to prevent accumulation and toxicity .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying NAPA in biological samples, and how do their validation parameters differ?

- Methodological Answer : NAPA is commonly quantified using high-performance liquid chromatography (HPLC) with UV detection or fluorescence polarization immunoassay (FPIA). HPLC methods (e.g., reversed-phase C18 columns, mobile phase pH adjustment to suppress ionization ) offer higher specificity but require rigorous validation of linearity (e.g., 0.1–20 µg/mL), precision (CV < 10%), and recovery rates (>90%). FPIA, while faster, may cross-react with procainamide metabolites, necessitating cross-validation with HPLC . For preclinical studies, include calibration curves, matrix effects (e.g., plasma vs. urine), and stability under storage conditions (-20°C) .

Q. How do NAPA's physicochemical properties influence its experimental handling and stability?

- Methodological Answer : NAPA's solubility in 1N HCl (1% w/v) and sensitivity to hydrolysis at neutral/basic pH require storage at -20°C in acidic buffers (pH < 4) to prevent degradation . Its pKa (~14.5) and ionization state at physiological pH (7.4) affect membrane permeability in cell-based assays; pre-experiment solubility testing in target media (e.g., PBS, DMEM) is critical. Use inert materials (glass vials, PTFE-lined caps) to minimize adsorption losses .

Q. What in vitro models are suitable for studying NAPA's potassium channel-blocking effects?

- Methodological Answer : Isolated smooth muscle preparations (e.g., guinea pig trachea) treated with depolarizing agents (e.g., 40 mM KCl) are standard. Measure tension changes via force transducers and calculate pIC50 values (e.g., 2.65–2.80 for methacholine-induced contractions). Validate specificity using K⁺ channel blockers (e.g., glibenclamide) to confirm mechanism .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on NAPA's renal clearance be resolved in preclinical studies?

- Methodological Answer : Discrepancies in renal excretion (e.g., 8–10% variability in cumulative urinary recovery ) often stem from species-specific metabolism or acute renal failure models (e.g., glycerol-induced vs. ischemia-reperfusion injury). Use crossover designs with controlled hydration states and paired serum/urine sampling. Apply population pharmacokinetic modeling to account for inter-individual variability in glomerular filtration rates .

Q. What experimental designs mitigate confounding effects when comparing NAPA and procainamide in myeloperoxidase (MPO) studies?

- Methodological Answer : Procainamide, but not NAPA, induces protein free radical formation via MPO . Control for this by:

- Using MPO knockout models or inhibitors (e.g., 4-aminobenzoic acid hydrazide).

- Validating metabolite absence (e.g., hydroxylamine derivatives) via LC-MS/MS.

- Incorporating sham-treated groups to isolate oxidative stress pathways.

- Report raw data (e.g., ESR spectra) and statistical power calculations to ensure reproducibility .

Q. How does mobile phase pH impact the chromatographic resolution of NAPA and its metabolites?

- Methodological Answer : At pH < 3, NAPA remains protonated, reducing peak tailing on C18 columns. For co-eluting metabolites (e.g., hydroxylated derivatives), optimize pH gradients (e.g., 2.5–5.5 over 20 minutes) and buffer composition (0.1% formic acid vs. phosphate). Validate resolution factors (R > 1.5) and carryover rates (<0.1%) .

Q. What strategies address conflicting in vitro vs. in vivo data on NAPA's cardiac effects?

- Methodological Answer : In vitro assays (e.g., Langendorff heart preparations) may overestimate NAPA's potency due to absence of protein binding. Normalize results to plasma protein binding (e.g., 15–20% albumin binding ) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to in vivo doses. Conduct parallel studies with radiolabeled NAPA (³H or ¹⁴C) to track tissue distribution .

Q. Methodological Guidelines

- For Human Subjects Research : If extending to clinical trials, adhere to NIH guidelines for therapeutic drug monitoring (TDM). Specify inclusion criteria (e.g., creatinine clearance >60 mL/min) and analytical validation per CLIA standards (e.g., E516N code for quantitative assays ).

- Data Contradiction Analysis : Apply triangulation by cross-referencing HPLC, FPIA, and mass spectrometry data. Use Bland-Altman plots to quantify inter-method biases .

Properties

IUPAC Name |

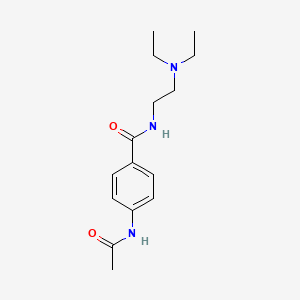

4-acetamido-N-[2-(diethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEECCEWTUVWFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34118-92-8 (mono-hydrochloride) | |

| Record name | Acecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048414 | |

| Record name | Acecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-44-1 | |

| Record name | N-Acetylprocainamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecainide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acecainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-((2-(Diethylamino)ethyl)carbamoyl)-acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910Q707V6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylprocainamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.